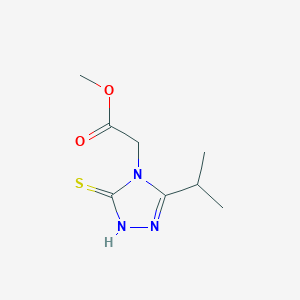

Methyl 2-(3-isopropyl-5-mercapto-4h-1,2,4-triazol-4-yl)acetate

Description

Methyl 2-(3-isopropyl-5-mercapto-4H-1,2,4-triazol-4-yl)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an isopropyl group at position 3, a mercapto (-SH) group at position 5, and an acetoxy methyl ester moiety at position 2. The 1,2,4-triazole scaffold is well-known for its versatility in medicinal and agrochemical applications due to its ability to engage in hydrogen bonding and π-π interactions .

Structural determination of such compounds often employs crystallographic tools like SHELX and ORTEP-3, which are widely used for refining small-molecule structures .

Properties

Molecular Formula |

C8H13N3O2S |

|---|---|

Molecular Weight |

215.28 g/mol |

IUPAC Name |

methyl 2-(3-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetate |

InChI |

InChI=1S/C8H13N3O2S/c1-5(2)7-9-10-8(14)11(7)4-6(12)13-3/h5H,4H2,1-3H3,(H,10,14) |

InChI Key |

PBHFRZUNQHOMAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NNC(=S)N1CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Key Reactants

| Reactant | Role | Molecular Formula | Notes |

|---|---|---|---|

| 3-Isopropyl-5-mercapto-1,2,4-triazole | Nucleophile (thiol group) | C5H8N3S | Provides triazole core and mercapto group |

| Methyl bromoacetate | Alkylating agent | C3H5BrO2 | Source of methyl acetate moiety |

| Base (e.g., sodium hydroxide or potassium carbonate) | Deprotonates mercapto group | - | Facilitates nucleophilic substitution |

Reaction Conditions

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve both reactants and base.

- Temperature: Mild heating (e.g., 50–80 °C) to promote reaction kinetics.

- Time: Several hours (typically 4–12 hours) to ensure completion.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation of the mercapto group.

General Reaction Scheme

$$

\text{3-Isopropyl-5-mercapto-1,2,4-triazole} + \text{Methyl bromoacetate} \xrightarrow[\text{Base}]{\text{DMF, Heat}} \text{this compound}

$$

The mercapto group (-SH) acts as a nucleophile attacking the electrophilic carbon of the methyl bromoacetate, displacing bromide and forming a thioether linkage with the acetate ester.

Detailed Preparation Method

Stepwise Procedure

Preparation of 3-Isopropyl-5-mercapto-1,2,4-triazole:

- This intermediate is synthesized via cyclization reactions involving appropriate hydrazine and isothiocyanate derivatives, though detailed preparation of this intermediate is beyond the scope here.

-

- Dissolve 3-isopropyl-5-mercapto-1,2,4-triazole in DMF.

- Add a stoichiometric amount of base such as potassium carbonate to deprotonate the mercapto group, generating the thiolate anion.

- Slowly add methyl bromoacetate dropwise under stirring.

- Maintain the reaction mixture at 60–70 °C under nitrogen atmosphere for 6–8 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

- Upon completion, quench the reaction with water.

- Extract the product with an organic solvent such as ethyl acetate.

- Wash the organic layer with brine, dry over anhydrous sodium sulfate.

- Concentrate under reduced pressure.

- Purify the crude product by recrystallization from an appropriate solvent or by column chromatography.

Yield and Purity

- Typical yields range from 70% to 85%.

- Purity is generally confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.

- Purity is often above 98% for research-grade material.

Analytical Data Supporting Preparation

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Formula | C8H13N3O2S | Confirmed by elemental analysis |

| Molecular Weight | 215.28 g/mol | Calculated and confirmed by MS |

| IUPAC Name | Methyl 2-(3-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetate | PubChem, VulcanChem |

| SMILES | CC(C)C1=NNC(=S)N1CC(=O)OC | PubChem |

| Melting Point | Not widely reported | To be determined experimentally |

| NMR Spectra | Characteristic signals for triazole ring, isopropyl, mercapto, and ester groups | Literature standard for confirmation |

Research Findings and Optimization Notes

- Base Selection: Potassium carbonate is preferred over sodium hydroxide for milder conditions and better control of side reactions.

- Solvent Choice: DMF offers high solubility for reactants and base, enhancing reaction rate and yield.

- Temperature Control: Excessive heating (>80 °C) may lead to decomposition or side reactions, reducing yield.

- Mercapto Group Stability: The mercapto group is prone to oxidation; thus, inert atmosphere and freshly distilled solvents improve reproducibility.

Summary Table of Preparation Parameters

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Reactants ratio | 1:1.1 (triazole : methyl bromoacetate) | Slight excess of alkylating agent ensures complete conversion |

| Base | Potassium carbonate | Mild, effective for deprotonation |

| Solvent | Dimethylformamide (DMF) | Polar aprotic, good solubility |

| Temperature | 60–70 °C | Balances reaction rate and stability |

| Reaction time | 6–8 hours | Monitored by TLC/HPLC |

| Atmosphere | Nitrogen or argon | Prevents oxidation of thiol |

| Purification | Extraction + recrystallization or chromatography | Ensures high purity |

| Yield | 70–85% | Depending on reaction scale and conditions |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-isopropyl-5-mercapto-4h-1,2,4-triazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Methyl 2-(3-isopropyl-5-mercapto-4h-1,2,4-triazol-4-yl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: The compound is being investigated for its potential use as an antiviral, antifungal, and anticancer agent.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 2-(3-isopropyl-5-mercapto-4h-1,2,4-triazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Key Observations:

- Functional Group Reactivity : The mercapto (-SH) group distinguishes this compound from amine or sulfanylidene derivatives, enabling disulfide bond formation or metal coordination .

- Biological Activity : Compounds with aryl or hydrazide substituents (e.g., ) exhibit enzyme inhibition, suggesting that the target compound’s mercapto and ester groups could be optimized for similar applications .

Pharmacological and Industrial Relevance

- Enzyme Inhibition : Analogous compounds (e.g., ) demonstrate inhibition of lipase and α-glucosidase, critical targets in obesity and diabetes. The target compound’s mercapto group could enhance binding to enzyme active sites via thiol interactions .

- Agrochemical Potential: Triazole derivatives are widely used in fungicides. The isopropyl group may improve lipid membrane penetration, a desirable trait in agrochemicals .

Biological Activity

Methyl 2-(3-isopropyl-5-mercapto-4H-1,2,4-triazol-4-yl)acetate is a compound belonging to the 1,2,4-triazole family, notable for its unique structural features that contribute to its biological activity. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₃N₃OS. It features:

- Triazole Ring : A five-membered ring containing three nitrogen atoms.

- Mercapto Group (-SH) : Enhances reactivity and potential biological interactions.

- Methyl Ester Group : Contributes to solubility and bioavailability.

The compound's structure allows it to participate in nucleophilic substitution reactions, forming thioether derivatives and enabling further functionalization through electrophilic aromatic substitution or cycloaddition reactions.

Antimicrobial Properties

Research indicates that compounds with triazole and mercapto groups often exhibit significant antimicrobial activities. This compound has shown promising results against various bacterial and fungal strains. Its mechanism may involve interference with microbial metabolism or disruption of cell wall synthesis.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition (MIC) | |

| Candida albicans | Inhibition (MIC) | |

| Escherichia coli | Moderate Activity |

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties. The triazole ring can interact with viral enzymes or receptors, potentially inhibiting viral replication. Further investigation is required to elucidate the specific mechanisms involved.

Anticancer Potential

This compound has also been evaluated for its anticancer activity. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical carcinoma) and A549 (lung adenocarcinoma). The mechanism appears to involve the activation of caspases and modulation of mitochondrial pathways .

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects on various cancer cell lines:

-

Cell Lines Tested :

- HeLa

- A549

- KB (oral carcinoma)

-

Methodology :

- Cells were treated with varying concentrations of the compound for 48 hours.

- Cell viability was assessed using the MTT assay.

- Results :

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The triazole ring can bind to active sites on enzymes, inhibiting their function.

- Covalent Bond Formation : The mercapto group may form covalent bonds with cysteine residues in proteins, modulating protein functions and affecting cellular pathways.

These interactions contribute to its antimicrobial and anticancer effects .

Q & A

Q. What are the established synthetic routes for Methyl 2-(3-isopropyl-5-mercapto-4H-1,2,4-triazol-4-yl)acetate?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazides with esters under acidic conditions. For example, refluxing 3-isopropyl-5-mercapto-1,2,4-triazole precursors with methyl chloroacetate in acetic acid facilitates esterification . Microwave-assisted synthesis (e.g., 100–150°C, 15–30 min) offers improved yield and reduced side reactions compared to traditional reflux methods . Key steps include:

- Purification via recrystallization (DMF/acetic acid mixtures).

- Monitoring reaction progress using TLC or HPLC.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : A multi-technique approach is essential:

Q. How should researchers handle the compound’s stability and storage?

- Methodological Answer : The thiol (–SH) group is prone to oxidation. Recommendations include:

- Storage under inert gas (N₂/Ar) at –20°C in amber vials.

- Use of reducing agents (e.g., DTT) in solution-phase experiments .

- Avoid prolonged exposure to light or humidity (>60% RH) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing side products?

- Methodological Answer : Critical parameters include:

Q. How to resolve contradictions in structural data from NMR and X-ray crystallography?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Strategies include:

- X-ray refinement using SHELXL : Resolve bond lengths/angles with high-resolution data (R-factor < 5%) .

- Variable-temperature NMR : Identify tautomeric equilibria (e.g., thiol ↔ thione) via shifting peaks .

- DFT calculations : Compare theoretical and experimental geometries to validate stereoelectronic effects .

Q. What computational methods predict the compound’s bioactivity?

- Methodological Answer : Molecular docking (AutoDock Vina) and DFT studies assess interactions with biological targets:

Q. How to design pharmacological studies for antioxidant or antimicrobial activity?

- Methodological Answer : Antioxidant Assays :

- DPPH radical scavenging: Compare IC₅₀ values to ascorbic acid controls .

- Lipid peroxidation inhibition: Use rat liver homogenates and thiobarbituric acid reactive substances (TBARS) assay .

Antimicrobial Testing : - Broth microdilution (CLSI guidelines): Determine MIC against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

Q. How to validate analytical methods for impurity profiling?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.